molecular formula C6H6BrN3O2 B2716283 4-Bromo-2-nitrobenzene-1,3-diamine CAS No. 1420800-18-5

4-Bromo-2-nitrobenzene-1,3-diamine

Cat. No.: B2716283
CAS No.: 1420800-18-5
M. Wt: 232.037
InChI Key: AETWZHQHNSBJHG-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzene-1,3-diamine is a chemical compound with the molecular formula C6H6BrN3O2 . It has a molecular weight of 232.04 . The compound is typically stored in a refrigerated environment .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H6BrN3O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,8-9H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The reactions are influenced by the presence of the nitro, bromine, and amine groups . The nitro group is a meta directing group, which influences the order of the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research by Geiger and Parsons (2014) explored the hydrogen bonding in nitrobenzene diamine derivatives, including structural analysis through X-ray crystallography. Their study provides foundational knowledge on the geometrical and electronic structure of nitrobenzene diamine compounds, crucial for designing materials with specific properties (Geiger & Parsons, 2014).

Sensing Applications

Bogale et al. (2017) developed a luminescent sensor based on a terbium(III)-based coordination polymer for detecting nitroaromatic compounds and metal ions. This research demonstrates the potential of nitrobenzene diamine derivatives in environmental monitoring and security, offering a method for the selective and sensitive detection of hazardous materials (Bogale et al., 2017).

Chemical Synthesis and Catalysis

Harikumar and Rajendran (2014) studied the ultrasound-assisted preparation of nitro aromatic ethers, utilizing nitrobenzene derivatives. Their findings highlight the efficiency of sonochemical methods in facilitating chemical reactions, providing insights into green chemistry practices (Harikumar & Rajendran, 2014).

Electrochemistry and Photoluminescence

Research on the photoelectrochemical reduction of p-bromo-nitrobenzene by Compton and Dryfe (1994) sheds light on the electrochemical behavior of nitrobenzene derivatives. Their work contributes to understanding the mechanisms underlying the electrochemical processes of nitroaromatic compounds (Compton & Dryfe, 1994).

Environmental and Health Applications

Stolz et al. (2007) discussed the biotransformation of 3-nitro-4-hydroxybenzene arsonic acid by Clostridium species, highlighting the role of microbial activity in transforming arsenic compounds in chicken litter. This research is significant for understanding the environmental impact and potential health risks associated with the use of arsenic-based feed additives (Stolz et al., 2007).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-nitrobenzene-1,3-diamine is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for the compound .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effect of this pathway is the formation of a substituted benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom in the aromatic system is replaced with an electrophile .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated environment to maintain its stability. Additionally, the compound’s efficacy could be affected by the presence of other substances in the environment that could potentially react with it.

Safety and Hazards

4-Bromo-2-nitrobenzene-1,3-diamine is harmful if swallowed and in contact with skin . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

4-bromo-2-nitrobenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETWZHQHNSBJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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